![molecular formula C18H19NO4 B1393753 3'-((叔丁氧羰基)氨基)-[1,1'-联苯]-2-羧酸 CAS No. 927801-48-7](/img/structure/B1393753.png)

3'-((叔丁氧羰基)氨基)-[1,1'-联苯]-2-羧酸

描述

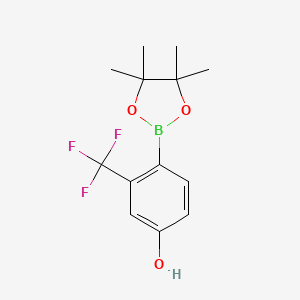

The compound “3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as the α-amino protection group . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis

The molecular structure of this compound is complex. Its empirical formula is C8H16N2O4 . It is a colorless low melting solid or liquid .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. It is used in the synthesis of peptides using tert-butoxycarbonyl (Boc) as the α-amino protection group . The use of Boc SPPS requires the treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm^3, a boiling point of 364.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±6.0 kJ/mol, a flash point of 174.2±26.5 °C, and an index of refraction of 1.489 .科学研究应用

胺的 N-叔丁氧羰基化

- 背景:N-叔丁氧羰基化是肽合成中的一个重要过程。Heydari 等人(2007 年)的一项研究重点介绍了使用 H3PW12O40 作为胺的 N-叔丁氧羰基化的有效催化剂。该方法对环境无害,并提供化学选择性保护,这在肽合成中使用的 N-Boc 保护氨基酸的合成中至关重要 (Heydari、Shiroodi、Hamadi、Esfandyari 和 Pourayoubi,2007).

立体异构体的合成

- 应用:Bakonyi 等人(2013 年)开发了一种合成所有四个立体异构体的 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的方法。获得顺式或反式酸并进行旋光分离的能力在不天然氨基酸的产生中具有重要意义 (Bakonyi、Furegati、Kramer、La Vecchia 和 Ossola,2013).

肽构象分析

- 研究见解:Jankowska 等人(2002 年)研究了叔丁氧羰基化合物的晶体结构,以检查 N-甲基化在肽构象中的作用。了解肽构象对于药物和生化研究至关重要 (Jankowska、Gilski、Jaskólski、Grzonka 和 Łankiewicz,2002).

肽中的手性诱导

- 肽研究:Mazaleyrat 等人(2005 年)观察到促手性亚轴手性在促手性、Cα-四取代 α-氨基酸残基的联苯核心中。这项研究对于理解肽中的手性诱导及其含义非常重要 (Mazaleyrat 等,2005).

肽 α-羧酰胺的固相合成

- 合成方法:Gaehde 和 Matsueda(2009 年)合成了 N-叔丁氧羰基-氨基甲基(α-苯基)苯氧基乙酸,可用作肽 α-羧酰胺固相合成中的手柄。该方法对于肽的有效合成具有重要意义 (Gaehde 和 Matsueda,2009).

安全和危害

作用机制

Target of Action

The compound is a derivative of benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative .

Mode of Action

The tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound is likely involved in the synthesis of peptides, given that Boc-protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

It’s worth noting that benzoic acid, a related compound, is known to be highly soluble in water and non-volatile .

Result of Action

The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the formation of peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its availability for reactions . Additionally, temperature and pH can influence the rate of reactions involving this compound .

属性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXCCLSJKVUBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901147703 | |

| Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-48-7 | |

| Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)